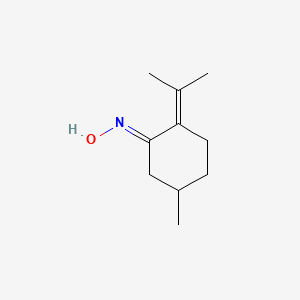![molecular formula C25H19N3O4 B2705624 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 877656-76-3](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a synthetic compound known for its intriguing chemical structure and potential applications in various fields of scientific research. This compound features a benzofuro-pyrimidine core, which is known for its biological activity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from commercially available starting materials. Common synthetic routes include cyclization reactions, amidation, and condensation reactions. Precise reaction conditions, such as temperature, solvents, and catalysts, are critical for achieving high yields and purity of the compound.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve automated synthesis processes, batch reactors, and stringent quality control measures to ensure consistency and efficiency. Optimizing the synthesis process to minimize waste and enhance yield is a key focus in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Standard reagents such as hydrides for reduction, oxidizing agents like peroxide, and various electrophiles for substitution reactions are commonly used. Reaction conditions, such as pH, temperature, and solvent choice, play a significant role in determining the outcome.
Major Products: : The major products of these reactions depend on the specific reaction pathways and conditions employed. For instance, reduction may yield reduced forms of the compound, while substitution reactions can introduce new functional groups to the aromatic ring.
Applications De Recherche Scientifique
Chemistry: : The unique structure of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide makes it an interesting subject for chemical research, particularly in studying reaction mechanisms and developing new synthetic methods.
Biology: : In biological research, this compound may serve as a molecular probe or a lead compound in drug discovery due to its potential interactions with biological targets.
Medicine: : Although specific medical applications may still be under investigation, compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : The compound may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets, potentially influencing various biological pathways. Detailed studies on its binding affinity and activity could reveal insights into its mechanism of action, potentially involving inhibition or activation of enzymes, receptors, or other proteins.
Comparaison Avec Des Composés Similaires
Comparison: : Compared to similar compounds, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide stands out due to its specific substitution pattern and unique ring structure. This makes it particularly interesting for certain types of chemical reactions and biological applications.
List of Similar Compounds: : Other compounds with similar core structures include benzofuran derivatives, pyrimidine derivatives, and other benzofuro-pyrimidines
This comprehensive article delves into the chemical, biological, and industrial significance of this compound, providing valuable insights into its preparation, reactions, applications, and unique features compared to similar compounds.
Propriétés
Numéro CAS |
877656-76-3 |
|---|---|
Formule moléculaire |
C25H19N3O4 |
Poids moléculaire |
425.444 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-11-13-17(14-12-16)26-21(29)15-27-22-19-9-5-6-10-20(19)32-23(22)24(30)28(25(27)31)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,26,29) |
Clé InChI |
UMWFPPVZMLLOSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


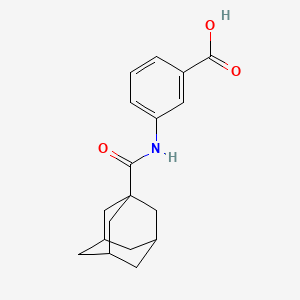
![N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide](/img/structure/B2705545.png)
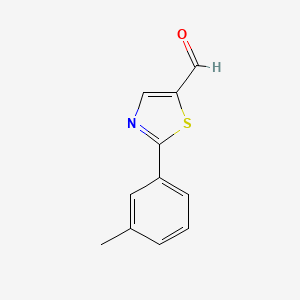
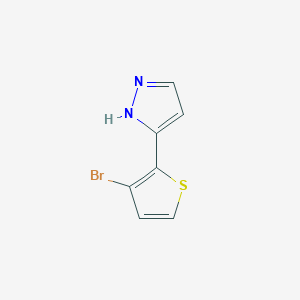
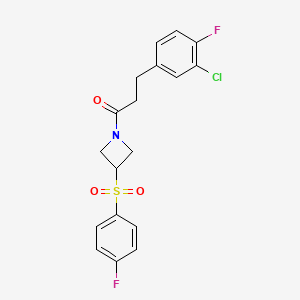
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2705549.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705550.png)
![9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE](/img/structure/B2705554.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2705555.png)
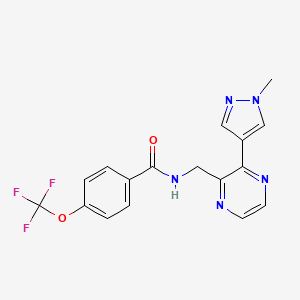
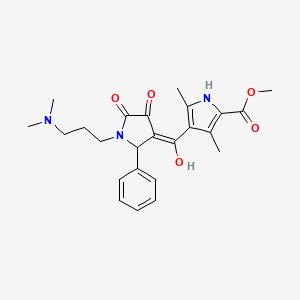
![7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B2705558.png)
![2,2,2-trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2705563.png)
